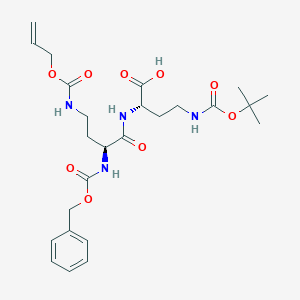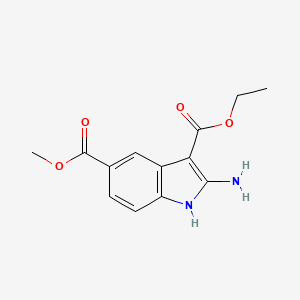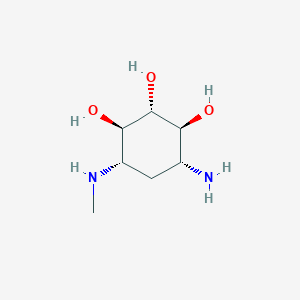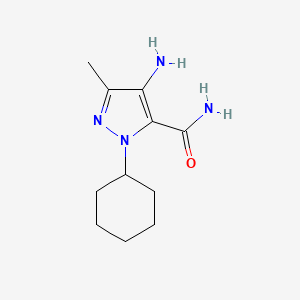
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds, which are crucial in the synthesis of indole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反応の分析
Types of Reactions
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield fully hydrogenated indole derivatives.
科学的研究の応用
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Study of its effects on biological systems, including potential therapeutic effects.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
作用機序
The mechanism of action of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole would depend on its specific interactions with molecular targets. Common pathways may involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes that play a role in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological processes.
類似化合物との比較
Similar Compounds
5-Methoxyindole: A simpler indole derivative with known biological activity.
7-Methylindole: Another indole derivative with a different substitution pattern.
5-Methoxy-7-methylindole: A compound with structural similarities but different substitution positions.
Uniqueness
5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is unique due to its specific substitution pattern and potential for diverse biological activities. Its dual methoxy and methyl substitutions may confer unique properties compared to other indole derivatives.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
5-methoxy-1-(5-methoxy-7-methyl-2,3-dihydro-1H-indol-3-yl)-7-methylindole |
InChI |
InChI=1S/C20H22N2O2/c1-12-7-16(24-4)10-17-18(11-21-19(12)17)22-6-5-14-9-15(23-3)8-13(2)20(14)22/h5-10,18,21H,11H2,1-4H3 |
InChIキー |
AZDWPODSJSKGDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NCC2N3C=CC4=C3C(=CC(=C4)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)







![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)


